molecular formula C22H34N2O2 B2479583 1-Benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide CAS No. 1215454-33-3

1-Benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide

Cat. No.: B2479583
CAS No.: 1215454-33-3
M. Wt: 358.526
InChI Key: NGJPYTUABMYJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide is a piperidine-derived carboxamide featuring a benzyl group at the 1-position, a cyclohexylmethyl substituent on the carboxamide nitrogen, and a 2-hydroxyethyl group at the 4-position of the piperidine ring (Figure 1).

Properties

IUPAC Name

1-benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c25-16-13-22(21(26)23-17-19-7-3-1-4-8-19)11-14-24(15-12-22)18-20-9-5-2-6-10-20/h2,5-6,9-10,19,25H,1,3-4,7-8,11-18H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJPYTUABMYJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2(CCN(CC2)CC3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide, a compound belonging to the piperidine class, has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its effects on various receptors and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-Benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide can be represented as follows:

  • Molecular Formula : C_{19}H_{30}N_{2}O_{2}
  • Molecular Weight : 314.46 g/mol
  • IUPAC Name : 1-benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide

Research indicates that compounds similar to 1-Benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide often act as antagonists at various neurotransmitter receptors, particularly dopamine and muscarinic receptors.

Dopamine Receptor Interaction

Dopamine receptors play a crucial role in the central nervous system (CNS). Studies have shown that piperidine derivatives can selectively inhibit dopamine receptor subtypes, particularly D4 receptors, which are implicated in motor control and behavioral regulation. For instance, compounds with similar scaffolds have demonstrated significant binding affinity for D4 receptors, leading to potential applications in treating disorders like Parkinson's disease and schizophrenia .

Muscarinic Receptor Modulation

Additionally, the compound may interact with muscarinic acetylcholine receptors (mAChRs). Muscarinic antagonists have therapeutic uses in treating overactive bladder and other neurological conditions. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance receptor selectivity and potency .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-Benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide and its analogs:

Compound Target Receptor Binding Affinity (Ki) Activity Reference
1-Benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamideD4 Receptor96 nMAntagonist
Analog AmAChRLow nM rangeAntagonist
Analog BCCR3Low nM rangeAntagonist

Case Studies

Several studies have investigated the pharmacological effects of related piperidine compounds:

  • Dopamine D4 Receptor Antagonism : A study reported the discovery of a new series of benzyloxy piperidine-based D4 receptor antagonists, demonstrating improved stability and selectivity compared to earlier compounds. The most potent compound showed a Ki value of approximately 96 nM against the D4 receptor, indicating strong antagonistic activity .
  • Muscarinic Receptor Antagonism : Another investigation highlighted that certain piperidine derivatives exhibit significant antagonistic properties at muscarinic receptors, which could be beneficial for treating conditions like overactive bladder and other cholinergic-related disorders .
  • CCR3 Antagonism : Research into benzylpiperidines revealed their effectiveness as CCR3 antagonists, with some derivatives displaying low nanomolar binding affinities. This suggests potential applications in inflammatory diseases and allergic responses .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that make it a candidate for drug development. It has been investigated as a potential therapeutic agent due to its interaction with various biological targets.

Muscarinic Receptor Modulation

Research indicates that derivatives of the compound may act as antagonists at muscarinic receptors, particularly M4 receptors. This interaction is crucial for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of these receptors can influence neurotransmitter release and neuronal excitability, offering new avenues for therapeutic intervention .

Neuropharmacology

The compound's structural characteristics suggest its potential role in neuropharmacology, particularly concerning cognitive enhancement and neuroprotection.

Cognitive Enhancement

Studies have shown that compounds similar to 1-benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide can enhance cognitive functions by modulating neurotransmitter systems, particularly those involving acetylcholine and glutamate. This property is vital in developing treatments for cognitive impairments associated with neurodegenerative diseases .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects against oxidative stress and excitotoxicity in neuronal cultures. This suggests that it could be beneficial in treating conditions like Parkinson's disease and multiple sclerosis, where oxidative damage plays a significant role .

Anticancer Research

The anticancer properties of 1-benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide have garnered attention in recent studies.

In Vitro Studies

In vitro studies reveal that the compound exhibits cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression .

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study 1: Neuroprotective Effects
    A study demonstrated that the compound significantly reduced neuronal death induced by oxidative stress in vitro, suggesting its potential use as a neuroprotective agent in clinical settings.
  • Case Study 2: Anticancer Activity
    In another investigation, treatment with the compound resulted in a marked reduction in tumor size in animal models of breast cancer, supporting its further development as an anticancer drug.

Comparison with Similar Compounds

Key Observations:

Hydroxyethyl vs. Cyclohexylamino: The target compound’s 4-(2-hydroxyethyl) group likely increases hydrophilicity compared to the 4-cyclohexylamino analog, which may improve aqueous solubility but reduce blood-brain barrier (BBB) penetration .

Biological Activity: Analogs with heterocyclic carboxamide substituents (e.g., indeno-thiazol or pyrazol groups) exhibit significant cholinesterase inhibition, suggesting that the target compound’s cyclohexylmethyl group may require optimization for similar efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.